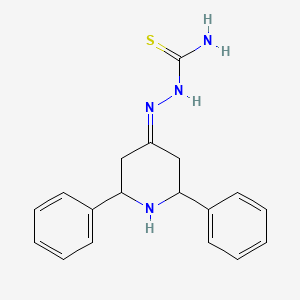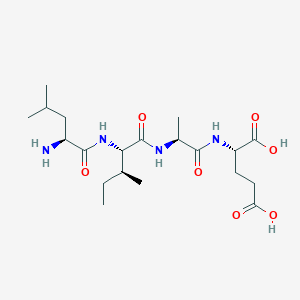
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is a tetrapeptide composed of the amino acids leucine, isoleucine, alanine, and glutamic acid. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solution-phase synthesis, where protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
化学反応の分析
Types of Reactions
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation and reduction modify specific residues within the peptide .
科学的研究の応用
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential, including its role as an enzyme inhibitor or signaling molecule.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
作用機序
The mechanism of action of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the peptide’s specific function and application .
類似化合物との比較
Similar Compounds
L-Valyl-L-alanyl-L-glutamic acid: Another tetrapeptide with similar amino acid composition but different sequence.
L-Leucyl-L-alanyl-L-glutamic acid: A tripeptide with a similar structure but lacking one amino acid.
L-Isoleucyl-L-alanyl-L-glutamic acid: Another tripeptide with a similar structure but lacking one amino acid.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of both leucine and isoleucine, along with alanine and glutamic acid, may result in unique interactions with biological targets and specific applications in research and industry .
特性
CAS番号 |
785794-07-2 |
|---|---|
分子式 |
C20H36N4O7 |
分子量 |
444.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H36N4O7/c1-6-11(4)16(24-18(28)13(21)9-10(2)3)19(29)22-12(5)17(27)23-14(20(30)31)7-8-15(25)26/h10-14,16H,6-9,21H2,1-5H3,(H,22,29)(H,23,27)(H,24,28)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |
InChIキー |
NZBJFSXLQYTFFR-YGJAXBLXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
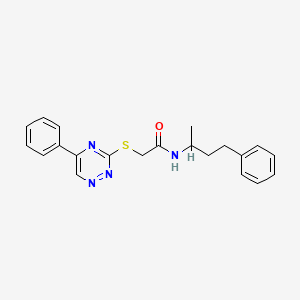


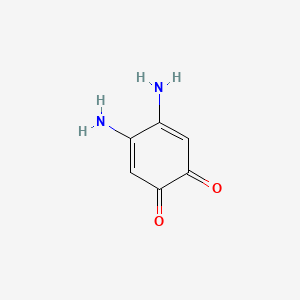
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
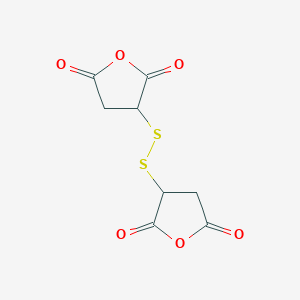
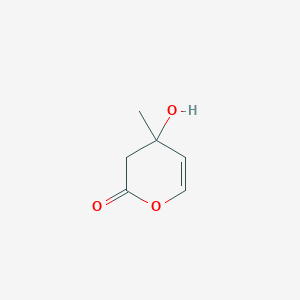
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
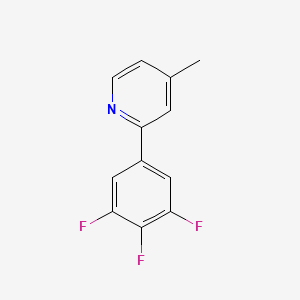
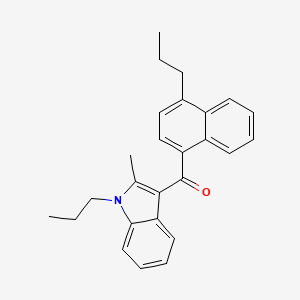
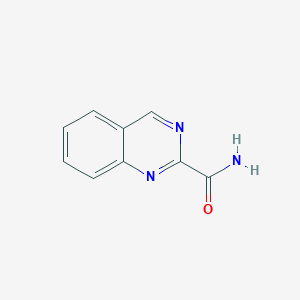
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
